(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate
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Description
Scientific Research Applications
Synthesis Processes and Intermediary Roles
Process Development for LFA-1 Inhibitor Synthesis : (Li et al., 2012) detailed the scalable synthesis of a related compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 (LFA-1) inhibitor. The compound was synthesized via an efficient sequence starting from readily available materials.
Enzymatic Metabolism in Drug Development : (Yoo et al., 2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, where the titled compound's role was in studying nonenzymatic decarboxylation in rat liver microsomes.
Synthesis of Antilipidemic Agents : (Ohno et al., 1999) discussed the synthesis of enantiomers of a compound structurally similar to the titled compound, showing potential as antilipidemic agents with dual action on plasma triglyceride and cholesterol.
Characterization and Structural Studies
Structural Characterization : (Procopiou et al., 2016) conducted a study on a related compound, focusing on its absolute configuration using vibrational circular dichroism, confirmed by chemical synthesis.
X-ray Diffraction Studies : (Sanjeevarayappa et al., 2015) synthesized a structurally related compound, characterized it using spectroscopic methods, and confirmed its structure with X-ray diffraction data.
Applications in Drug Synthesis and Catalysis
Drug Intermediate Synthesis : (Zhang et al., 2022) described the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of a target molecule, where the process involved palladium-catalyzed Suzuki reaction.
Nitrile Anion Cyclization : (Chung et al., 2005) reported an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, relevant to the synthesis of compounds structurally akin to the titled compound.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(3-fluorobenzoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-7-8-19(10-13)14(20)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAAYKYHGMJIKJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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